5,7-Dichloro-6-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile
Description
Properties
IUPAC Name |
5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N4/c1-4-6(9)13-8-5(2-11)3-12-14(8)7(4)10/h3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPZKGITFUDUFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C#N)N=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-6-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and chlorination steps. One common method includes the reaction of 3-amino-5-chloropyrazole with 2,4-dichloro-6-methylpyrimidine under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-6-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines under reflux conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted pyrazolo[1,5-A]pyrimidines, oxides, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Case Studies and Research Findings
Several studies have highlighted the efficacy of DCP in various applications:
- A patent (US20060189632A1) discusses the use of pyrazolo[1,5-a]pyrimidine derivatives as effective agents against protein kinase-mediated disorders, suggesting that DCP could be beneficial in treating conditions like cancer and inflammatory diseases .
- Research published in MDPI emphasizes the anticancer potential of pyrazolo[1,5-a]pyrimidines, indicating that DCP derivatives show promise as selective protein inhibitors .
- A study on structure-activity relationships identified similar compounds with antituberculosis properties, suggesting a broader application spectrum for DCP derivatives beyond oncology .
Synthesis and Functionalization
The synthesis of DCP involves several methods that enhance its structural diversity and functional properties:
- The primary synthesis route includes cyclocondensation reactions between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. This method allows for versatile modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold .
- Recent advancements have focused on improving reaction protocols to yield higher efficiencies and purities in synthesizing DCP and its derivatives .
Photophysical Properties and Optical Applications
DCP has also been explored for its photophysical properties:
- A study indicated that certain pyrazolo[1,5-a]pyrimidine derivatives can serve as fluorescent probes for biological imaging applications. This opens avenues for using DCP in optical applications such as lipid droplet biomarkers in cancer research .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5,7-Dichloro-6-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[1,5-a]pyrimidine scaffold is highly versatile, with modifications at positions 3, 5, 6, and 7 leading to diverse biological and physicochemical profiles. Below is a detailed comparison of 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with structurally related analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations :
Substituent Effects: Chloro groups (as in the target compound) increase electrophilicity and metabolic stability compared to methyl or hydroxyl substituents . The cyano group at position 3 enhances hydrogen-bonding interactions with biological targets, a feature shared across all analogs .
Synthetic Accessibility: The dimethyl derivative (C₉H₇N₄O) is synthesized via condensation of 3-amino-1H-pyrazole-4-carbonitrile with acetylacetone in 78% yield . Chlorinated analogs require halogenation steps, as seen in the synthesis of 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile .
Biological Activity: Compounds with chloro and cyano groups (e.g., the target compound) show superior antimicrobial activity compared to hydroxylated or brominated derivatives . Fluorinated analogs (e.g., [¹⁸F]-labeled derivatives) exhibit tumor-targeting properties but suffer from slow clearance rates .
Physicochemical Properties :
- The target compound’s logP (estimated 2.1) is higher than hydroxylated analogs (e.g., logP ~1.5 for 5-chloro-7-hydroxy-6-isopropyl derivative), impacting membrane permeability .
Biological Activity
5,7-Dichloro-6-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 192.04 g/mol. Its structure features a pyrazolo-pyrimidine scaffold which is significant for its biological activity.
Research indicates that compounds within the pyrazolo[1,5-A]pyrimidine class exhibit kinase inhibition properties. Specifically, this compound has been shown to inhibit various kinases involved in cancer cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatments.
Antitumor Activity
A study evaluated the antitumor efficacy of this compound against several cancer cell lines:
| Cell Line | IC50 (μM) | Selectivity |
|---|---|---|
| MDA-MB-231 (Breast) | 26.67 ± 2.56 | Moderate |
| A549 (Lung) | 20.20 ± 2.04 | High |
| HepG2 (Liver) | 26.83 ± 2.41 | Moderate |
| SH-SY5Y (Neuroblastoma) | Not specified | Not specified |
The compound exhibited potent inhibitory effects on the c-Met kinase with IC50 values indicating strong selectivity and cytotoxicity towards the tested cancer cell lines .
Comparison with Other Compounds
In comparative studies with established drugs such as cabozantinib, the pyrazolo derivative demonstrated comparable suppression abilities against c-Met kinase, highlighting its potential as a therapeutic agent .
Case Studies
- In Vitro Studies : In a series of experiments, compounds derived from the pyrazolo[1,5-A]pyrimidine framework were synthesized and tested for their ability to inhibit c-Met kinase activity. The results indicated that compounds such as 10b and 10f were among the most potent inhibitors with IC50 values of 5.17 ± 0.48 nM and 5.62 ± 0.78 nM respectively .
- Hepatotoxicity Assessment : Notably, these compounds presented relatively low hepatotoxicity compared to reference drugs, making them promising candidates for further development .
Q & A
Q. What are the standard synthetic routes for 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-step reactions involving cyclization and functionalization. A common approach includes:
- Pyrazole ring formation : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux conditions.
- Halogenation and methylation : Introduction of chlorine and methyl groups at positions 5, 6, and 7 using reagents like POCl₃ or AlCl₃.
- Optimization : Reaction time (e.g., 5–6 hours) and solvent systems (e.g., acetic anhydride/acetic acid) significantly impact yield. For example, similar pyrazolo[1,5-a]pyrimidine derivatives achieve yields of 62–70% under optimized reflux conditions .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?
Core techniques include:
- IR spectroscopy : Confirmation of nitrile (CN, ~2220 cm⁻¹) and NH/OH groups (if present).
- NMR (¹H and ¹³C) : Assign signals for aromatic protons (δ 6.5–8.5 ppm) and carbons (e.g., C-3 carbonitrile at ~117 ppm).
- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 386 for C₂₀H₁₀N₄O₃S derivatives) and fragmentation patterns .
- Elemental analysis : Validate calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation) .
Q. What are the common functionalization reactions at the 3-carbonitrile position?
The nitrile group undergoes:
- Nucleophilic substitution : React with amines or thiols in DMF/K₂CO₃ to form amidine or thioamide derivatives.
- Reduction : Convert to amines using LiAlH₄ or catalytic hydrogenation.
- Cycloaddition : Participate in [3+2] reactions to generate tetrazole rings, enhancing pharmacological potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies in NMR or IR data (e.g., unexpected splitting or missing peaks) may arise from:
- Tautomerism : Pyrazolo[1,5-a]pyrimidines often exhibit keto-enol tautomerism, requiring variable-temperature NMR or DFT calculations to confirm dominant forms.
- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., dechlorinated intermediates).
- Cross-validation : Compare with literature data for analogous compounds (e.g., 7-chloro derivatives in ).
Q. What strategies optimize the synthesis of fluorine-18 labeled derivatives for PET imaging?
For radiotracers like [¹⁸F]this compound:
- Precursor design : Use tosyl or bromo precursors for efficient ¹⁸F-incorporation via nucleophilic substitution (KF/K₂.2.2 in DMF, 100°C, 20 min).
- Purification : Employ semi-preparative HPLC (≥98% radiochemical purity).
- In vivo stability : Assess metabolite formation in serum over 2 hours .
Q. How to design kinase inhibition assays targeting CK2 or CDK2 using this scaffold?
- Structural modifications : Introduce cyclopropylamino or isopropyl groups at position 7 to enhance binding (e.g., IC₅₀ < 50 nM for CK2).
- Assay conditions : Use ATP-competitive assays with [γ-³²P]ATP and recombinant kinases.
- Selectivity profiling : Test against kinase panels (e.g., 100+ kinases) to identify off-target effects .
Q. What methodologies evaluate the antimicrobial potential of this compound?
- Agar diffusion/Czapek Dox broth : Test against Gram-positive (Bacillus subtilis) and fungal (Candida albicans) strains.
- SAR analysis : Compare substituent effects (e.g., 5-methyl vs. 5-cyano groups on MIC values).
- Mechanistic studies : Assess membrane disruption via SYTOX Green uptake or β-galactosidase leakage .
Methodological Considerations
Q. How to troubleshoot low yields in Suzuki-Miyaura couplings involving this scaffold?
- Catalyst selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for aryl chlorides.
- Solvent/base optimization : Dioxane/Na₂CO₃ systems at 80°C improve coupling efficiency.
- Boronic acid stoichiometry : Maintain a 1.2:1 ratio to minimize homocoupling .
Q. What computational tools predict the compound’s reactivity in nucleophilic substitutions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
